4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one
Description
Structure
3D Structure
Properties
CAS No. |
41740-47-0 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one |
InChI |
InChI=1S/C9H7N3O/c13-8-4-12-5-10-6-2-1-3-7(11-8)9(6)12/h1-3,5H,4H2,(H,11,13) |
InChI Key |
MIODJDAQRJTQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC3=C2N1C=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4h Imidazo 1,5,4 De Quinoxalin 5 6h One
Established Synthetic Routes to the 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one Core
The construction of the imidazoquinoxalinone core has been achieved through several strategic synthetic pathways, primarily involving intramolecular cyclization reactions. These methods provide access to the tricyclic framework from readily available starting materials.
A novel and efficient method for the regiospecific construction of the imidazo[1,5-a]quinoxalin-4(5H)-one template involves a key intramolecular cyclization process, which furnishes the desired products in excellent yields. researchgate.netresearchgate.netresearchgate.net One of the pivotal strategies in this synthesis is the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC), which facilitates the formation of the imidazole (B134444) ring fused to the quinoxaline (B1680401) core. researchgate.net This multi-step synthesis typically begins from 1,2-phenylenediamines. researchgate.net
Another significant approach is a one-pot traceless synthesis performed on a soluble polymer support, which is particularly amenable to combinatorial chemistry for generating molecular libraries. nycu.edu.tw This method starts with the esterification of Fmoc-protected amino acids with poly(ethylene glycol) (PEG). nycu.edu.tw Subsequent steps involve deprotection, coupling with a dinitro-fluorobenzoyl chloride, and a final one-pot reaction. This final stage includes the reduction of the nitro groups, which leads to an intramolecular cyclizative cleavage from the polymer support and N-heterocyclization with aldehydes to concurrently form the imidazole and quinoxalinone rings. nycu.edu.tw
For the closely related imidazo[1,5,4-de]quinoxalin-9-one structure, a synthesis has been developed from readily available starting materials over approximately nine steps. researchgate.net While the core scaffold is the same, the carbonyl position differs from the 5(6H)-one isomer.
Table 1: Summary of Established Synthetic Routes for Imidazoquinoxalinone Cores
| Synthetic Strategy | Key Precursors | Key Reactions | Target Core | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Quinoxalin-2-ones, Tosylmethyl isocyanide (TosMIC) | Reaction with TosMIC, Cyclization | Imidazo[1,5-a]quinoxalin-4-ones | researchgate.net |
| Liquid-Phase Traceless Synthesis | Fmoc-protected amino acids, PEG support, Aldehydes | Intramolecular cyclizative cleavage, N-heterocyclization | Imidazo[4,5-g]-quinoxalinone | nycu.edu.tw |
| Multi-step Synthesis | Unspecified readily available materials | ~9 step synthesis | Imidazo[1,5,4-de]quinoxalin-9-ones | researchgate.net |
Development of Functionalized Derivatives and Analogs
The functionalization of the imidazoquinoxalinone scaffold is essential for modulating its physicochemical properties and biological activity. Research has focused on regioselective modifications, substitution reactions, and expanding the heterocyclic system through further cyclizations.
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the heterocyclic core. The synthesis of the imidazo[1,5-a]quinoxalin-4(5H)-one template via intramolecular cyclization is noted for being highly regiospecific. researchgate.netresearchgate.net In the context of related quinoxaline systems, direct C-H functionalization has emerged as a powerful tool. nih.gov For instance, photocatalytic methods using graphite (B72142) carbon nitride (g-C3N4) have been employed for the divergent synthesis of related quinoxalin-2(1H)-one derivatives, where the reaction outcome is controlled by the solvent system. nih.gov While not directly applied to the this compound core, these strategies suggest potential pathways for its regioselective derivatization.
The imidazoquinoxalinone core is amenable to various substitution reactions to generate diverse analogs. The liquid-phase combinatorial synthesis approach is particularly powerful for creating libraries of structurally diverse compounds by varying the amino acid and aldehyde building blocks used in the one-pot cyclization step. nycu.edu.tw
Furthermore, synthetic efforts have focused on introducing diverse alkyl chains onto the imidazole moiety of imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org For example, a series of compounds featuring butyl, pentyl, isopentyl, and hexyl chains at the 1-position of the imidazole ring have been prepared to investigate structure-activity relationships. rsc.org The synthesis involved protecting the amino group of 2-iodo-1H-imidazole, followed by Sonogashira cross-coupling reactions to introduce the desired side chains. rsc.org
Cyclization reactions are fundamental to both the initial construction of the imidazoquinoxalinone core and its subsequent elaboration. The key synthetic strategies rely on intramolecular cyclization processes. researchgate.netresearchgate.netnycu.edu.tw In the polymer-supported synthesis, the final ring-forming step is a simultaneous reduction and cyclization cascade that builds both the quinoxalinone and imidazole rings in a single pot. nycu.edu.tw Similarly, the synthesis starting from quinoxalin-2-ones utilizes an intramolecular cyclization to yield the final tricyclic product. researchgate.netresearchgate.net
In related systems, such as tetrazolo[1,5-a]quinoxalines, a competing denitrogenative annulation reaction has been observed during copper-catalyzed azide-alkyne cycloadditions (CuAAC), leading to the formation of imidazo[1,2-a]quinoxalines instead of the expected triazoles. beilstein-archives.org This highlights that cyclization pathways can be sensitive to reaction conditions and substrate structure, offering alternative routes to related fused imidazoles. beilstein-archives.org
Table 2: Examples of Functionalized Imidazo[1,5-a]quinoxaline Derivatives
| Derivative Type | Synthetic Approach | Functional Group Introduced | Reference |
|---|---|---|---|
| Library Analogs | Liquid-phase combinatorial synthesis | Varied substituents from amino acids and aldehydes | nycu.edu.tw |
| 1-Alkyl Analogs | Sonogashira cross-coupling | Butyl, pentyl, isopentyl, hexyl chains | rsc.org |
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles aims to develop more environmentally benign and efficient synthetic methods. Microwave-assisted synthesis has been a particularly effective technique in this regard for the synthesis of heterocyclic compounds, including imidazoquinoxalinones.
Microwave irradiation has been successfully employed to accelerate the synthesis of imidazoquinoxalinones, offering significant advantages over conventional heating methods. nycu.edu.tw In the soluble polymer-supported synthesis of imidazo[4,5-g]-quinoxalinones, microwave conditions drastically reduced reaction times. nycu.edu.tw For example, the initial esterification of Fmoc-protected amino acids with the PEG support was completed in 15 minutes under microwave heating, compared to 8 hours with conventional reflux. nycu.edu.tw The use of microwave irradiation in multistep syntheses provides rapid access to target compounds and is a key component in high-throughput synthesis for creating libraries of druglike molecules. nycu.edu.tw The technology has been widely applied to the synthesis of various bioactive six-membered heterocycles, often leading to higher yields, shorter reaction times, and a reduction in side products. mdpi.com
Catalyst Development and Optimization
The formation of the imidazo (B10784944) ring fused to the quinoxaline core in structures analogous to this compound is frequently achieved through intramolecular C-N bond formation. The efficiency of these cyclization reactions is highly dependent on the catalytic system employed. Both palladium- and copper-based catalysts have been central to the development of these synthetic routes, with considerable effort dedicated to ligand and reaction condition optimization.
Palladium-Catalyzed Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and has been widely used in the synthesis of nitrogen-containing heterocycles. In the context of imidazoquinoxaline synthesis, this reaction could be envisioned as an intramolecular coupling of a suitably functionalized quinoxaline precursor. The optimization of this reaction typically involves screening a variety of palladium sources, phosphine (B1218219) ligands, and bases.
Key parameters that are often optimized include:
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
Ligand: A wide range of phosphine ligands, such as X-Phos and BINAP, are often screened to find the optimal balance of reactivity and stability for the catalytic species.
Base: Strong, non-nucleophilic bases like NaOt-Bu or KOt-Bu are frequently employed.
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact reaction rates and yields.
Copper-Catalyzed Ullmann Condensation:
The Ullmann condensation is another cornerstone of C-N bond formation, often favored for its lower cost compared to palladium-catalyzed reactions. Intramolecular Ullmann-type reactions have been successfully used to synthesize various fused heterocyclic systems. The development of modern Ullmann catalysts has focused on the use of ligands to enable the reaction to proceed under milder conditions.
Optimization of the Ullmann condensation for analogous systems often involves:
Copper Source: CuI is a frequently used and effective catalyst.
Ligand: Amino acids, such as L-proline, and phenanthroline derivatives have proven to be effective in accelerating copper-catalyzed N-arylation reactions. acs.org The use of ligands can lead to higher yields and allow for lower reaction temperatures. nih.gov
Base: Inorganic bases like K₂CO₃ are commonly used.
Solvent: High-boiling polar aprotic solvents such as DMF or DMSO are often required.
The table below illustrates a hypothetical catalyst and ligand screening for an intramolecular Ullmann condensation to form a generic imidazo[1,5,4-de]quinoxalinone core, based on common practices in the field.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 150 | 45 |
| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 120 | 75 |
| 3 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMAc | 120 | 82 |
| 4 | Cu₂O (10) | L-Proline (20) | K₃PO₄ | DMSO | 130 | 68 |
This is a representative table based on analogous reactions and does not represent experimentally verified data for this compound.
Metal-Free Cyclization:
Recent trends in green chemistry have spurred interest in metal-free synthetic methods. For the synthesis of related fused imidazole systems, iodine-mediated decarboxylative cyclization reactions have been developed. rsc.org These reactions offer an alternative to metal-catalyzed approaches, although their applicability to the specific scaffold of this compound would require further investigation.
Multi-Component Reactions and Parallel Synthesis for Scaffold Diversification
The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Multi-component reactions (MCRs) and parallel synthesis are powerful strategies for rapidly generating a diverse range of molecules from simple building blocks.
Multi-Component Reactions:
MCRs, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly convergent and atom-economical. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of complex heterocyclic scaffolds. beilstein-journals.org
While a direct MCR for the synthesis of the this compound core has not been explicitly reported, the general strategy is plausible. A hypothetical three-component reaction could involve a quinoxaline-5-amine derivative, an aldehyde, and an isocyanide, which upon cyclization would yield the desired tricyclic system. The development of such a reaction would allow for the introduction of diversity at multiple points of the molecule by simply varying the starting components.
The table below outlines a potential library of starting materials for a hypothetical MCR to generate derivatives of this compound.
| Quinoxaline-5-amine Derivative | Aldehyde | Isocyanide |
| 6-chloroquinoxalin-5-amine | Formaldehyde | tert-Butyl isocyanide |
| 6-methoxyquinoxalin-5-amine | Benzaldehyde | Cyclohexyl isocyanide |
| 6-(trifluoromethyl)quinoxalin-5-amine | 4-Chlorobenzaldehyde | Benzyl isocyanide |
| Quinoxalin-5-amine | Isobutyraldehyde | Ethyl isocyanoacetate |
This table represents a hypothetical set of reactants for a potential multi-component reaction.
Parallel Synthesis:
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner. This technique is highly amenable to automation and is widely used for the creation of compound libraries. Both solid-phase and solution-phase parallel synthesis methodologies have been developed.
A solution-phase parallel synthesis of a library based on a 1H-imidazo[4,5-g]quinoxalin-6-ol scaffold has been reported, demonstrating the feasibility of this approach for generating diverse imidazoquinoxaline derivatives. nih.gov Similarly, the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides has been successfully achieved. nih.gov
A potential parallel synthesis strategy for generating a library of this compound derivatives could involve the following steps:
Attachment of a suitable quinoxaline precursor to a solid support.
Execution of a key ring-forming reaction, such as an intramolecular cyclization, on the solid support.
Introduction of diversity by reacting the resin-bound intermediate with a variety of building blocks.
Cleavage from the solid support to yield the final products.
This approach would allow for the rapid and efficient generation of a library of compounds for biological evaluation.
Advanced Molecular Characterization and Spectroscopic Analysis Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one, both ¹H and ¹³C NMR would be critical.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The aromatic region of the spectrum would be of particular interest, with expected signals for the protons on the quinoxaline (B1680401) and imidazole (B134444) rings. The chemical shifts of these protons would be influenced by the electron-withdrawing and donating effects of the fused ring system and the carbonyl group. Additionally, a distinct signal corresponding to the N-H proton of the lactam and the CH₂ group would be anticipated, with its chemical shift providing insight into its local electronic environment.
¹³C NMR spectroscopy, including broadband decoupled and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactam moiety would be expected to resonate at a characteristic downfield chemical shift. The various sp²-hybridized carbons of the aromatic rings would appear in a distinct region of the spectrum, and their specific shifts would aid in the complete assignment of the carbon framework.
While specific experimental data for this compound is not widely published, data from structurally related imidazo[1,5-a]quinoxalin-4(5H)-one derivatives can provide illustrative examples of expected chemical shifts.
Illustrative ¹H and ¹³C NMR Data for a Representative Imidazoquinoxaline Scaffold
| Assignment | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 115 - 140 |
| Imidazole CH | 7.5 - 8.0 | 120 - 145 |
| N-H | 10.0 - 12.0 | - |
| C=O | - | 160 - 170 |
Note: This table is illustrative and based on general chemical shift ranges for similar heterocyclic systems. Actual values for this compound would need to be determined experimentally.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its molecular formula (C₁₀H₇N₃O).
Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic losses, such as the loss of CO (28 Da) from the lactam moiety, would be expected. The fragmentation of the fused heterocyclic ring system would produce a series of daughter ions, and the analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.
Expected Fragmentation Pathways for this compound
| Ion | m/z (Expected) | Possible Identity |
|---|---|---|
| [M+H]⁺ | 186.0667 | Protonated molecule |
| [M-CO+H]⁺ | 158.0718 | Loss of carbonyl group |
Note: The m/z values are calculated for the monoisotopic masses and would be confirmed by HRMS.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.
A prominent and sharp absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the lactam. The N-H stretching vibration of the amide would likely appear as a broader band in the region of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Lactam) | 1650 - 1700 |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The fused aromatic system of this compound constitutes a significant chromophore.
X-ray Crystallography for Solid-State Structural Determination
The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the fused ring system. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing arrangement. This level of detail is invaluable for understanding the solid-state properties of the compound.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For this compound, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be routinely employed.
TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. The retention factor (Rf) value would be dependent on the polarity of the compound and the chosen solvent system.
HPLC would provide a quantitative assessment of purity. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram. Preparative HPLC could also be used for the final purification of the compound to obtain a high-purity sample for further analysis and biological testing.
Theoretical Chemistry and Computational Modeling of 4h Imidazo 1,5,4 De Quinoxalin 5 6h One and Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)
These calculations yield crucial information about the electronic landscape of the compound. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of primary interest. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.
Furthermore, DFT enables the generation of a Molecular Electrostatic Potential (MEP) map. nih.gov This map visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). Such information is invaluable for predicting how the molecule will interact with other chemical species, including biological macromolecules. Theoretical vibrational frequencies (FT-IR) and NMR chemical shifts can also be calculated and compared with experimental data to validate the computed structure. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one and its derivatives over time. nih.gov These simulations model the movements and interactions of atoms and molecules, providing a detailed view of conformational flexibility and stability.
MD simulations are particularly crucial for validating the results of molecular docking studies. nih.gov After a potential binding pose is identified through docking, an MD simulation can be run on the protein-ligand complex. This simulation, often conducted over nanoseconds, assesses the stability of the interaction. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand within the binding pocket, are monitored. A stable RMSD indicates that the ligand remains securely bound in its predicted orientation. These simulations provide a more realistic representation of the interactions within a dynamic biological environment. semanticscholar.orgnih.gov
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a biological target, typically a protein. abjournals.org This method is instrumental in identifying potential therapeutic targets for derivatives of the this compound scaffold and understanding the structural basis of their activity.
The process involves placing the ligand (the quinoxaline (B1680401) derivative) into the binding site of a protein whose three-dimensional structure has been determined, often through X-ray crystallography. abjournals.org Scoring functions are then used to estimate the binding energy, with lower energy scores typically indicating a more favorable interaction. Docking studies on related quinoxaline compounds have identified a wide range of potential protein targets. For instance, various quinoxaline derivatives have been docked against enzymes implicated in cancer, such as PARP-1, EGFR, p38α MAP kinase, and c-Met receptor tyrosine kinase, as well as enzymes relevant to diabetes like α-amylase and α-glucosidase. nih.govmdpi.comnih.govmdpi.comnih.gov
The analysis of the docked poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand in the active site. mdpi.comnih.gov This information is critical for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance these interactions and improve binding affinity and selectivity. abjournals.org
Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives
| Derivative Class | Protein Target (PDB Code) | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Quinoxaline-based | PARP-1 | -54.3 to -79.3 | Favorable interactions with surrounding amino acids. mdpi.com |
| Tetrazolo[1,5-a]quinoxalin | EGFR | -6.39 | Binding within the enzyme active site. ijcce.ac.ir |
| Quinoxaline-hydrazone | p38α MAP kinase | Not specified | Agreement with in vitro inhibitory activity. nih.gov |
| Quinoxaline–isoxazole | α-amylase | -8.9 | Hydrogen bonds with ASP300, HIS101; π–alkyl bonds with LEU162, ILE235. nih.gov |
| Quinoxaline–isoxazole | α-glucosidase | -9.0 | Formation of important interactions with active site residues. nih.gov |
This table presents data from studies on related quinoxaline scaffolds to illustrate the application and findings of molecular docking.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are ligand-based drug design methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. abjournals.orgresearchgate.net
In a QSAR study, the structures of this compound derivatives would be represented by numerical values known as molecular descriptors. abjournals.org These descriptors can encode various aspects of the molecule, including constitutional (e.g., atom count), topological, geometrical, and physicochemical properties. abjournals.org Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that links these descriptors to the observed biological activity (e.g., IC50 values). abjournals.orgnih.gov
A robust QSAR model is validated using several statistical metrics, including the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q² or q²), and an external validation coefficient (R²pred). abjournals.orgnih.gov A well-validated model can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net These models also provide insights into which structural features are most important for activity, guiding further optimization. abjournals.org
Pharmacophore Modeling and Design for Target-Specific Interactions
Pharmacophore modeling is another crucial computational tool that focuses on the three-dimensional arrangement of essential molecular features required for biological activity. A pharmacophore model defines the spatial distribution of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.
These models can be generated in two primary ways: ligand-based, by superimposing a set of active molecules and extracting common features, or structure-based, by analyzing the key interaction points within a protein's binding site. The quinoxaline scaffold is considered a promising pharmacophore in its own right due to its versatile biological activities. researchgate.net The this compound core contains several key features—aromatic rings, a hydrogen bond donor (N-H in the imidazole (B134444) ring), and a hydrogen bond acceptor (the carbonyl oxygen)—that can be incorporated into a pharmacophore model.
Once developed, this model serves as a 3D query for searching large chemical databases to identify novel compounds that match the pharmacophoric features, even if they have different underlying chemical scaffolds. This approach is highly effective for discovering new lead compounds with the potential for target-specific interactions.
In Silico Prediction of Biological Activity Profiles
The culmination of various computational techniques allows for the in silico prediction of the broader biological activity profile of this compound and its derivatives. This goes beyond a single target and aims to forecast a compound's potential effects across a range of biological systems.
Methods for this include reverse docking, where a single compound is docked against a panel of numerous protein targets to identify potential interactions and off-target effects. Additionally, machine learning models, such as Support Vector Machines (SVM), can be trained on large-scale chemical-protein interaction databases to predict new drug-target interactions. nih.govresearchgate.net
Based on the extensive research into related quinoxaline and imidazo-fused heterocycles, derivatives of this specific scaffold would be computationally screened for a variety of activities. These include potential anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. nih.govmdpi.commdpi.com Such in silico profiling helps to prioritize compounds for specific therapeutic areas and can provide early warnings of potential polypharmacology (activity at multiple targets), which can be either beneficial or detrimental. This predictive power significantly accelerates the early phases of drug discovery by focusing laboratory resources on the most promising molecules. nih.gov
Investigation of Molecular Mechanisms of Action and Biological Target Engagement in Vitro/pre Clinical Research
Enzyme Inhibition and Modulation Studies
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Mechanisms
Derivatives of the imidazo[1,2-a]quinoxaline (B3349733) structure have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology. Research into a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors has demonstrated their significant potential.
The inhibitory activity of these compounds was assessed against the wild-type EGFR (EGFRWT). Several compounds in the series exhibited notable potency, with IC50 values in the nanomolar range, comparable to the established EGFR inhibitor, erlotinib. The mechanism of action is believed to involve competitive inhibition at the ATP-binding site of the EGFR kinase domain. Molecular docking studies have further elucidated the binding modes of these compounds, revealing key interactions within the receptor's active site that are responsible for their inhibitory effects.
Table 1: EGFRWT Inhibitory Activity of Selected Imidazo[1,2-a]quinoxaline Derivatives
| Compound | IC50 (nM) |
|---|---|
| 6b | 211.22 |
| 7h | 222.21 |
| 7j | 193.18 |
| 9a | 223.32 |
| 9c | 221.53 |
| Erlotinib (Reference) | 221.03 |
Topoisomerase Enzyme (e.g., Top1, Top2) Modulation Mechanisms
The modulation of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes, is a significant area of investigation for anticancer agents. Certain derivatives of imidazo[1,2-a]quinoxaline have been identified as dual inhibitors of human topoisomerases I and II.
In a study focusing on imidazo[1,2-a]quinoxalines synthesized via an acid-catalyzed Pictet-Spengler reaction, two compounds, 4D and 4E, were found to be potent dual inhibitors of both human topoisomerase I (hTopo I) and human topoisomerase II (hTopo II). indianchemicalsociety.com A topoisomerase II-based decatenation assay revealed that these compounds were effective inhibitors of hTopo II, comparable to the known inhibitor etoposide. indianchemicalsociety.com Furthermore, these compounds also demonstrated the ability to inhibit the relaxation of supercoiled DNA, a process mediated by hTopo I. indianchemicalsociety.com This dual inhibitory action suggests a comprehensive mechanism for inducing DNA damage in cancer cells.
Conversely, a study on imidazoquinoxalinones that are benzimidazole (B57391) analogues of the marine natural products makaluvamins found that these specific derivatives are not potent topoisomerase II inhibitors. researchgate.net This highlights the structural specificity required for topoisomerase inhibition within the broader class of imidazoquinoxalines.
DNA Gyrase Inhibitory Mechanisms
While direct studies on 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one and DNA gyrase are limited, research on related quinoline (B57606) and quinoxaline (B1680401) structures provides insights into potential mechanisms. DNA gyrase is a type II topoisomerase found in bacteria and is a validated target for antibacterial agents.
Novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors. nih.gov A number of these compounds demonstrated potent antimicrobial activity, with subsequent in vitro assays against E. coli DNA gyrase confirming their inhibitory action. nih.gov For instance, one potent derivative exhibited an IC50 value of 3.39 μM against the bacterial DNA gyrase target enzyme. nih.gov The proposed mechanism for these related compounds involves inhibition of the ATPase activity of the DNA gyrase B subunit, which is essential for the enzyme's function in DNA supercoiling. Molecular docking studies have supported this by showing the binding affinity of these compounds towards the active site of the DNA gyrase enzyme. nih.gov
Protein Tyrosine Kinase Modulation
The modulation of protein tyrosine kinases is a key mechanism for many targeted therapies. Within this class of enzymes, Bruton's tyrosine kinase (BTK) has been a focus for the development of inhibitors. Imidazo[1,5-a]quinoxalines have been synthesized and identified as irreversible inhibitors of BTK.
The mechanism of these compounds involves the formation of a covalent bond with a cysteine residue in the active site of the BTK enzyme. This irreversible inhibition leads to a sustained blockade of BTK signaling pathways. The structure-activity relationship (SAR) of this series of compounds has been explored, and X-ray crystallography has provided detailed insights into the binding mode of these inhibitors. A lead compound from this series has demonstrated good in vivo efficacy in preclinical models of rheumatoid arthritis.
Receptor Binding and Allosteric Modulation Studies
AMPA Receptor Antagonism and Binding Affinity Profiling
Quinoxaline derivatives have been extensively studied as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. Molecular docking studies have been employed to understand the structural requirements for the antagonist activity of these compounds.
The aromatic quinoxaline core is crucial for establishing hydrophobic interactions, including π-π stacking, within the ligand-binding domain of the AMPA receptor. researchgate.net In contrast, polar functional groups, such as carboxylic acid and 1,2,4-triazole (B32235) moieties, are important for forming hydrophilic interactions, primarily through hydrogen bonding with receptor residues. researchgate.net These interactions collectively contribute to the binding affinity and antagonistic effect of these compounds. The analysis of these binding modes provides a rational basis for the design and development of novel AMPA receptor antagonists with potential applications in various neurological disorders.
GABAA/Benzodiazepine (B76468) Receptor Complex Interaction Mechanisms
Derivatives of the imidazo[1,5-a]quinoxaline (B8520501) class are potent ligands for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor, a critical inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.govnih.gov These compounds display a broad spectrum of intrinsic efficacies, ranging from full agonists to partial agonists and antagonists, without necessarily showing marked selectivity between different GABAA receptor subtypes (e.g., α1β2γ2 vs. α3β2γ2). nih.govnih.govnih.gov
The mechanism of interaction involves allosteric modulation of the GABAA receptor. Agonist and partial agonist compounds potentiate the effect of GABA, leading to an increased influx of chloride ions upon GABA binding, which hyperpolarizes the neuron and reduces its excitability. nih.govyoutube.com The degree of efficacy—whether a compound acts as an agonist or an antagonist—is heavily influenced by its molecular structure. Computational modeling and structure-activity relationship studies indicate that agonistic activity is dependent on two key features: the presence of a bulky alkyl substituent at the N5 position and the resulting deformation of the otherwise planar quinoxaline ring system. nih.gov This out-of-plane distortion is believed to allow the ligand to interact with a specific "agonist pocket" within the benzodiazepine receptor site. nih.gov The synthesis of various amides, carbamates, and ureas within this chemical class has allowed for fine-tuning of this efficacy, yielding compounds with partial agonist profiles that may offer therapeutic advantages. nih.gov
Dopamine (B1211576) Receptor Subtype Selectivity and Agonism/Antagonism (D2/D3)
While the core this compound structure is primarily associated with other targets, closely related imidazo-quinoline analogues have been extensively investigated for their interaction with dopamine D2-like receptors (D2, D3, and D4). nih.gov Specifically, analogues of Sumanirole, an (R)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivative, have been synthesized to probe the molecular determinants of D2 versus D3 receptor selectivity. acs.orgnih.gov
These studies confirmed that Sumanirole and its analogues act as agonists at both D2 and D3 receptors, as determined by functional assays measuring G-protein activation and mitogenesis. acs.org Radioligand binding studies showed that these compounds generally exhibit a preference for the D2 receptor over the D3 receptor. nih.govnih.gov Computational modeling provides a structural hypothesis for this selectivity, highlighting subtle differences within the highly homologous orthosteric binding sites of the D2 and D3 receptors that differentially affect ligand affinity and functional efficacy. acs.orgnih.gov Structure-activity relationship analyses of newly synthesized analogues revealed that modifications at the N-5 position, particularly the introduction of n-butyl-arylamide substituents, could improve affinity at the D2 receptor without a loss of efficacy. acs.org
In Vitro Cellular Activity and Underlying Mechanistic Pathways
Cell Line Growth Modulation and Apoptosis Induction Mechanisms
Quinoxaline and imidazoquinoxaline derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including prostate (PC-3), liver (HepG2), and breast (MCF-7). tandfonline.comnih.govrsc.orgnih.gov The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death, which is achieved through the modulation of multiple intracellular signaling pathways. researchgate.net
One key mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. tandfonline.comnih.gov By inhibiting this enzyme, certain quinoxaline derivatives cause irreparable DNA damage, which triggers apoptotic pathways. tandfonline.com This is often accompanied by cell cycle arrest, with studies showing arrest at both the S phase and the G2/M phase, preventing cancer cells from progressing through the division cycle. tandfonline.comrsc.orgnih.gov
Furthermore, these compounds directly modulate the expression of key proteins that regulate apoptosis. Western blot analyses have shown that treatment with quinoxaline derivatives leads to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.govrsc.org The activation of the caspase cascade is a central feature of the apoptotic process, and the favorable shift in the BAX/Bcl-2 ratio further commits the cell to apoptosis. rsc.org
| Compound Type | Cell Line | IC50 (µM) | Observed Mechanistic Pathway |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | Topo II inhibition, S-phase arrest, ↑p53, ↑caspase-3/8, ↓Bcl-2 |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | Topo II inhibition, S-phase arrest |
| Quinoxaline Derivative 14 | MCF-7 (Breast) | Not specified | G2/M phase arrest, ↑caspase-3, ↑p53, ↑BAX, ↓BCL2 |
| Quinoxaline-bisarylurea | Various | Not specified | Induction of apoptosis |
| Imidazo-benzamide (TBUEIB) | A549 (Lung) | 106 | ROS generation, ↓DNMT1 expression, ↑caspase-3 |
This table is interactive and can be sorted by column.
Mechanisms of Antimicrobial Action (Antibacterial and Antifungal)
Various imidazoquinoxaline and quinoxaline derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant activity against both pathogenic bacteria and fungi. nih.govbenthamscience.comnih.govrsc.orgmdpi.com The underlying mechanism of action for some of these compounds, particularly quinoxaline 1,4-di-N-oxides (QdNOs), has been investigated in detail against anaerobic bacteria. nih.gov
The antibacterial action of QdNOs is based on their nature as bioreductive compounds. nih.gov Under anaerobic conditions, the compounds are metabolized and reduced by bacterial enzymes. This process leads to a significant, dose-dependent increase in intracellular reactive oxygen species (ROS), including hydroxyl radicals. nih.gov Anaerobic bacteria often have limited defense systems against oxidative stress, making them particularly vulnerable to this ROS burst. nih.gov The generated ROS subsequently inflict widespread cellular damage, primarily targeting the bacterial cell wall and membranes. This damage disrupts cellular integrity and leads to observable morphological changes, such as cell elongation and filamentation, ultimately resulting in bacterial death. nih.gov Scanning electron microscopy has also confirmed that certain quinoxaline derivatives cause notable effects on the cellular morphology of fungi. nih.govrsc.org
Structure-Activity Relationship (SAR) Analysis for Elucidating Molecular Determinants of Biological Response
The biological activity of imidazoquinoxaline derivatives is highly dependent on their chemical structure, and extensive SAR studies have been conducted to identify the molecular features that govern their interaction with various biological targets. mdpi.com
For interactions with the GABAA/benzodiazepine receptor , efficacy is strongly correlated with the conformation of the quinoxaline ring system and the nature of the substituent at the N5 position. A bulky alkyl group at N5 induces a non-planar ring deformation that is critical for agonist activity. nih.gov
In the context of dopamine D2/D3 receptor selectivity , modifications to the imidazo-quinoline core have shown that N-5-alkyl substitutions can enhance affinity for the D2 receptor. acs.org The subtle differences in the amino acid composition of the D2 and D3 receptor binding pockets are exploited by these structural modifications to achieve subtype preference. nih.govnih.gov
Regarding anticancer activity , SAR studies on quinoxaline derivatives have revealed that the introduction of small electron-withdrawing groups, such as a chloro substituent, can slightly improve cytotoxic potency. nih.gov The nature of linkers and appended moieties is also crucial; for instance, an NH linker at the third position of the quinoxaline nucleus was found to be essential for the activity of certain anticancer series. mdpi.com
In the development of antimicrobial agents , the specific substitutions on the quinoxaline ring and associated side chains determine the spectrum and potency of activity against different bacterial and fungal strains. nih.gov
Rational Design and Synthesis of Analogs for Mechanistic Probing
The rational design and synthesis of novel analogues are fundamental to probing the mechanisms of action and optimizing the therapeutic potential of the imidazoquinoxaline scaffold. This process often involves a lead optimization strategy where a known active compound is systematically modified. rsc.org
One common approach is bio-isosteric replacement, where a part of a known inhibitor is replaced with a structurally similar scaffold. For example, the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core has been used as a bio-isostere of the phthalazinone motif found in the standard PARP-1 inhibitor Olaparib, leading to the synthesis of new, potent PARP-1 inhibitors. mdpi.com
Another strategy involves targeting the catalytic site of a specific enzyme. Analogues of imidazo[1,2-a]quinoxalines have been rationally designed as epidermal growth factor receptor (EGFR) inhibitors by considering the architecture of the EGFR catalytic domain. rsc.orgnih.gov This allows for the synthesis of derivatives with modified substituents intended to form specific interactions with key amino acid residues in the target site, thereby enhancing inhibitory activity. rsc.org Through such targeted synthetic efforts, new series of compounds have been developed not only as anticancer agents but also as inhibitors of other enzymes like phosphodiesterase 4 (PDE4), demonstrating the versatility of the imidazoquinoxaline scaffold in drug design. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the structure-activity relationships (SAR) or the identification of key structural features for enhanced target engagement for the compound “this compound.”
Therefore, the section on "Identification of Key Structural Features for Enhanced Target Engagement" cannot be generated with the required detailed research findings and data tables as the foundational scientific studies are not present in the public domain.
Advanced Research Perspectives and Future Directions for 4h Imidazo 1,5,4 De Quinoxalin 5 6h One
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of quinoxaline-based heterocycles has traditionally relied on methods such as the condensation of o-phenylenediamines with dicarbonyl compounds, which can require harsh conditions or catalysts. nih.govsapub.org Future research must prioritize the development of novel and environmentally benign synthetic strategies for 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one and its derivatives.
Key areas for exploration include:
Green Chemistry Approaches: Methodologies that offer significant advantages in terms of mild reaction conditions, energy efficiency, and the use of renewable substrates are highly desirable. rsc.org The use of deep eutectic solvents, for example, has been shown to be effective for the synthesis of related imidazo[4,5,1-ij]quinolines and could be adapted. rsc.orgresearchgate.net
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields. It has been successfully employed in the synthesis of various imidazo[1,2-a]quinoxaline (B3349733) analogues and could be applied to construct the this compound core. nih.govnih.gov
Metal-Free Catalysis: Iodine-mediated decarboxylative cyclization reactions have been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids, providing a transition-metal-free alternative that reduces cost and potential metallic contamination of the final products. rsc.org
Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Investigating flow-based methodologies for intramolecular cyclization or condensation steps could lead to more efficient and reproducible production.
| Synthetic Strategy | Description | Potential Advantages for Synthesizing this compound | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Utilizing a mixture of hydrogen bond donors and acceptors as a recyclable and biodegradable solvent system. | Environmentally benign, mild conditions, potential for solvent reuse. | rsc.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to rapidly heat reactions. | Reduced reaction times, increased yields, improved purity. | nih.govnih.gov |
| Iodine-Mediated Decarboxylative Cyclization | A metal-free approach that uses iodine to facilitate the formation of the heterocyclic ring system from readily available starting materials. | Avoids transition-metal catalysts, milder reaction conditions. | rsc.org |
| Intramolecular Cyclization Processes | Key reactions that form the final ring structure, which can be optimized for efficiency and regiospecificity. | High yields and specific formation of the desired isomer. | researchgate.net |
Application as Chemical Probes for Cellular Pathway Elucidation
The imidazoquinoxaline core is present in molecules that inhibit key cellular enzymes, suggesting that this compound could serve as a valuable scaffold for designing chemical probes. nih.govnih.gov These probes are essential tools for dissecting complex biological pathways and validating novel drug targets.
Future research should focus on:
Target-Specific Analogs: By systematically modifying the core structure, derivatives can be developed that selectively inhibit specific enzymes. For instance, related quinoxaline (B1680401) compounds have been investigated as inhibitors of PARP-1, kinases (like JNK1), and monoamine oxidases (MAO), which are implicated in cancer, inflammation, and neurodegenerative disorders, respectively. mdpi.comnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to identify the structural features required for high potency and selectivity. nih.gov This involves synthesizing a library of derivatives and evaluating their activity against a panel of targets. nih.gov
Functionalized Probes: Developing versions of the compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups would enable researchers to visualize the subcellular localization of the target protein, identify binding partners, and study target engagement in living cells.
| Potential Protein Target Class | Associated Cellular Pathways | Rationale for Probe Development | Reference |
|---|---|---|---|
| Protein Kinases (e.g., JNK1) | Signal transduction, cell proliferation, apoptosis, inflammation. | Imidazo[1,2-a]quinoxaline derivatives have shown potent JNK1 inhibitory activity. | nih.govresearchgate.net |
| Poly (ADP-ribose) polymerase (PARP-1) | DNA repair, genomic stability, apoptosis. | Quinoxaline-based derivatives have been designed as effective PARP-1 inhibitors. | mdpi.com |
| Phosphodiesterases (e.g., PDE4) | Cyclic AMP signaling, inflammation, smooth muscle relaxation. | Novel imidazo[1,2-a]quinoxalines have been synthesized as potent PDE4 inhibitors. | nih.gov |
| Monoamine Oxidases (MAO-A/B) | Neurotransmitter metabolism, neuronal function. | Pyrazolo[1,5-a]quinoxalin-4-ones are effective inhibitors of MAO-A and MAO-B. | nih.gov |
Development of Advanced Analytical Techniques for Complex Mixture Profiling
To fully understand the biological activity and metabolic fate of this compound, advanced analytical methods are required. While standard techniques like NMR and basic mass spectrometry are used for structural confirmation, profiling the compound and its metabolites in complex biological matrices (e.g., plasma, cell lysates) demands more sophisticated approaches. nih.gov
Future directions in analytical development include:
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS using Orbitrap or TOF analyzers can be used for metabolomics studies to identify and quantify the compound and its metabolites with high sensitivity and mass accuracy.
Advanced NMR Spectroscopy: Methods such as Saturation Transfer Difference (STD) NMR and WaterLOGSY can be employed to study the binding interactions between the compound and its protein target directly in solution, providing insights into the binding epitope without the need for crystallization.
Hyphenated Chromatographic Techniques: The coupling of multi-dimensional liquid chromatography (LCxLC) with mass spectrometry can provide the enhanced peak capacity needed to resolve and identify the compound and its biotransformation products in highly complex samples.
| Analytical Technique | Application in Compound Profiling | Anticipated Outcome |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of the parent compound and its metabolites in biological fluids. | Pharmacokinetic profiling and metabolic stability assessment. |
| High-Resolution Mass Spectrometry (HRMS) | Untargeted screening for novel metabolites and degradation products. | Elucidation of metabolic pathways and identification of reactive intermediates. |
| Saturation Transfer Difference (STD) NMR | Characterizing the binding interface between the compound and its target protein. | Identification of the specific atoms on the ligand that are in close contact with the receptor. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-synthesize-test cycle. nih.govmednexus.org These computational tools can be leveraged to explore the chemical space around the this compound scaffold more efficiently.
Prospective applications include:
Predictive Modeling: ML algorithms can be trained on existing data from quinoxaline derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel, yet-to-be-synthesized analogs, prioritizing the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the imidazoquinoxaline scaffold, optimized for desired properties such as high target affinity and favorable ADMET (absorption, distribution, metabolism, elimination, and toxicity) profiles.
Mechanism of Action Prediction: AI can analyze large-scale biological data, such as transcriptomic or proteomic profiles of cells treated with the compound, to generate hypotheses about its mechanism of action and identify potential off-targets. nih.gov
| AI/ML Application | Specific Task | Potential Impact on Research | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their chemical structure. | Reduces the number of compounds that need to be synthesized and tested. | |
| Generative Models | Designing novel imidazoquinoxaline structures with optimized properties. | Accelerates the discovery of lead compounds with improved efficacy. | nih.gov |
| Pathway Analysis | Predicting the compound's mechanism of action from high-throughput screening data. | Provides insights into biological function and potential therapeutic applications. | nih.gov |
| ADMET Prediction | Computationally estimating the pharmacokinetic and toxicity properties of derivatives. | Early identification of candidates with poor drug-like properties, reducing late-stage failures. |
Broader Academic and Research Utility in Emerging Fields (e.g., Materials Science, Bioelectronics)
The unique structural and electronic properties of fused heterocyclic systems like this compound suggest potential applications beyond medicinal chemistry. The planar, aromatic, and electron-rich nature of this scaffold makes it an attractive candidate for use in materials science and bioelectronics.
Future research avenues could explore:
Organic Electronics: Research on related imidazo[1,5-a]quinolines has demonstrated their photoluminescent properties, suggesting potential for use as emitter materials in organic light-emitting diodes (OLEDs). researchgate.net The this compound core could be similarly functionalized to tune its optical and electronic properties for applications in organic semiconductors, photovoltaics, or chemical sensors.
Bioelectronics and Biosensors: The rigid scaffold can be functionalized with specific recognition elements (e.g., aptamers, antibodies) to create highly selective biosensors. The electronic properties of the core could be used to transduce a biological binding event into a measurable electrical signal, enabling the development of novel diagnostic devices.
Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make the molecule an interesting building block for constructing complex supramolecular assemblies, such as liquid crystals or porous organic frameworks with unique catalytic or gas storage properties.
| Emerging Field | Potential Application | Key Properties of the Scaffold | Reference |
|---|---|---|---|
| Materials Science (OLEDs) | Development of novel emitter materials for displays and lighting. | Planar aromatic structure, potential for high photoluminescence quantum yield. | researchgate.net |
| Bioelectronics | Creation of organic biosensors for detecting specific biomolecules. | Tunable electronic properties, rigid scaffold for functionalization. | |
| Organic Photovoltaics | Use as an electron donor or acceptor material in organic solar cells. | Extended π-conjugation, potential for strong light absorption. |
Q & A
Q. What are the common synthetic routes for 4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one and its derivatives?
The synthesis of imidazoquinoxaline derivatives typically involves cyclization reactions and transition-metal-free methodologies. Two prominent approaches include:
- Photochemical intramolecular cyclization : Using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate under visible light and iridium catalysis .
- Aromatic nucleophilic substitution : Reacting 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in alkaline media to form fused imidazoquinoxalines via self-oxidation .
For thiourea derivatives, coupling aminoethyl intermediates with isothiocyanates (e.g., 5-bromo-2-isothiocyanatopyridine) at 100°C in DMF yields products in 63–85% after purification by column chromatography .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Photochemical cyclization | Visible light, Ir catalyst | N/A | |
| Nucleophilic substitution | Alkaline media, self-oxidation | N/A | |
| Thiourea coupling | DMF, 100°C, 16 hrs | 63–85% |
Q. How is the structural identity of this compound confirmed in synthetic chemistry?
Structural characterization relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : Proton and carbon NMR identify substituent patterns and regiochemistry (e.g., δ 2.44 ppm for methyl groups in triazoloquinoxaline derivatives) .
- X-ray crystallography : Resolves stereochemistry, as seen in spiro-fused imidazolones (CCDC 1017138) .
- Mass spectrometry : Validates molecular weight (e.g., MW 372.81 for dimdazenil derivatives) .
Advanced Research Questions
Q. What strategies optimize reaction yields in imidazoquinoxaline synthesis?
Optimization involves:
- Catalyst screening : Iridium-based photocatalysts enhance cyclization efficiency under visible light .
- Solvent and temperature control : DMF at 100°C improves thiourea derivative yields .
- Base selection : Potassium carbonate or DBU promotes transition-metal-free imidazolone formation .
- Purification techniques : Column chromatography with dichloromethane/acetone (9:1) achieves >95% purity in triazoloquinoxalines .
Q. How is the 5-HT2C receptor agonist activity of this compound evaluated in neuropharmacological studies?
Methodologies include:
- In vivo models : Assessing hypophagic effects in rodents (e.g., WAY-161,503 reduces food intake via POMC neuron activation) .
- Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]mesulergine) to quantify affinity (Ki values) .
- Behavioral assays : Testing locomotor activity and anxiety-related behaviors in open-field paradigms .
Q. Table 2: Biological Activity Profile
Q. How are computational approaches used to predict binding affinity to kinase targets?
- Molecular docking : Simulates interactions with ATP-binding pockets of PIM1 or CDK8 kinases using AutoDock Vina .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
- MD simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software) .
Q. How can contradictory biological activity results across studies be resolved?
Discrepancies (e.g., antiviral inactivity vs. antitumor efficacy) are addressed by:
- Structural modifications : Introducing electron-withdrawing groups (e.g., Cl, Br) enhances kinase binding but may reduce antiviral penetration .
- Assay standardization : Using identical cell lines (e.g., HEK293 for HIV-1 RT inhibition) and control compounds .
- Dose-response analysis : Testing multiple concentrations to identify threshold effects (e.g., EC50 for neuroprotection vs. cytotoxicity) .
Q. What methodologies assess the compound’s potential in treating neurodegenerative diseases?
- In vitro models : Aβ42 or α-synuclein aggregation assays with Thioflavin T fluorescence .
- In vivo efficacy : Oral administration in transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with Morris water maze behavioral testing .
- Biomarker analysis : Quantifying phosphorylated tau levels in cerebrospinal fluid via ELISA .
Q. How is the structure-activity relationship (SAR) of imidazoquinoxaline derivatives systematically studied?
SAR studies involve:
- Scaffold diversification : Introducing spiro-fused rings or oxadiazole moieties to modulate lipophilicity .
- Substituent scanning : Replacing methyl groups with fluorinated analogs to enhance blood-brain barrier permeability .
- Pharmacophore mapping : Identifying critical hydrogen-bond donors (e.g., NH in imidazolone) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
